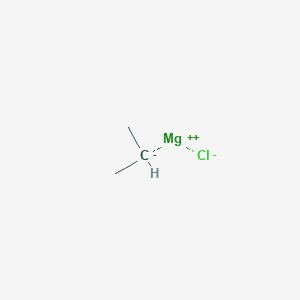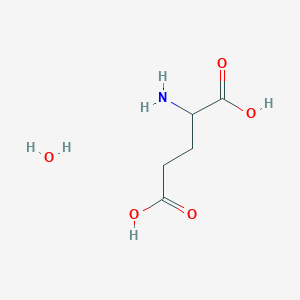
3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMSO-pyrazole and is synthesized using a specific method. In
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole is not fully understood. However, it has been suggested that the compound inhibits the activity of specific enzymes and proteins involved in various cellular processes. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. In addition, it has been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole in lab experiments include its high yield and purity, ease of synthesis, and potential applications in various fields. However, the compound has limitations such as its limited solubility in water, which can affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole. One direction is to explore its potential applications in the development of new drugs and agrochemicals. Another direction is to investigate its mechanism of action and identify specific targets for its biological effects. Additionally, further research is needed to explore the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to explore its applications in various fields.
Synthesis Methods
The synthesis of 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole involves the reaction between 3,5-dimethyl-4-isoxazole sulfonic acid and pyrazole in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place at a temperature of 50-60°C, and the resulting product is purified using column chromatography. The yield of the product is around 60-70%.
Scientific Research Applications
3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole has potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various compounds. It has also been used in the development of new drugs and agrochemicals. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders.
properties
CAS RN |
17605-87-7 |
|---|---|
Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)sulfonyl-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H13N3O3S/c1-6-5-7(2)13(11-6)17(14,15)10-8(3)12-16-9(10)4/h5H,1-4H3 |
InChI Key |
QCQOTHAMYAUOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(ON=C2C)C)C |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(ON=C2C)C)C |
synonyms |
1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-3,5-dimethyl-1H-pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



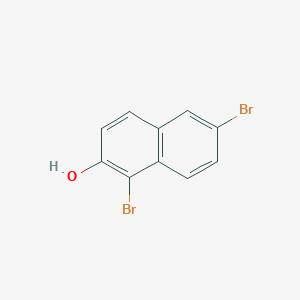

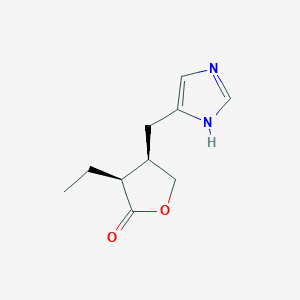


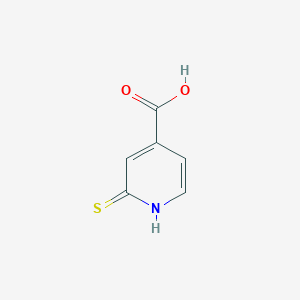
![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)
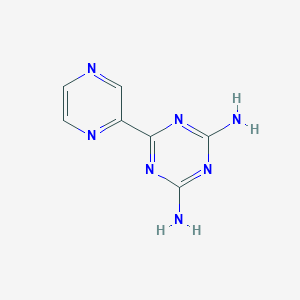
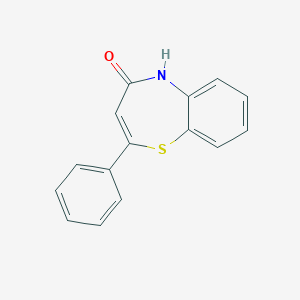
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
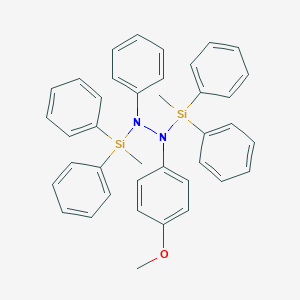
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
